Cas no 83790-87-8 (De(diethylaminomethyldiiodo) Amiodarone)

De(diethylaminomethyldiiodo) Amiodarone structure
83790-87-8 structure
商品名:De(diethylaminomethyldiiodo) Amiodarone
CAS番号:83790-87-8
MF:C20H20O3
メガワット:308.371006011963
MDL:MFCD11215603
CID:724935
PubChem ID:3019323

De(diethylaminomethyldiiodo) Amiodarone 化学的及び物理的性質

名前と識別子

    • Methanone,(2-butyl-3-benzofuranyl)(4-methoxyphenyl)-
    • De(diethylaminomethyldiiodo) Amiodarone
    • (2-butyl-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone
    • (2-BUTYLBENZOFURAN-3-YL)(4-METHOXYPHENYL)METHANONE
    • (2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone
    • C20H20O3
    • ZECBGDFBAKHQFF-UHFFFAOYSA-N
    • 2853AH
    • 2-butyl-3-(4-methoxybenzoyl)benzofuran
    • (2-Butylbenzofuran-3-yl)(4-methoxyphenyl) ketone
    • (2-Butyl-3-benzofuranyl)(4-methoxyphenyl)methanone (ACI)
    • Ketone, 2-butyl-3-benzofuranyl p-methoxyphenyl (7CI)
    • W-111586
    • DTXSID00232647
    • Ketone, 2-butyl-3-benzofuranyl p-methoxyphenyl
    • CS-M1368
    • EINECS 280-851-4
    • CS-13884
    • Methanone, (2-butyl-3-benzofuranyl)(4-methoxyphenyl)-
    • 83790-87-8
    • AKOS027422465
    • (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)ketone
    • M927JPG6TR
    • DB-246794
    • NS00038295
    • (2-Butyl-3-benzofuranyl)(4-methoxyphenyl)methanone
    • SCHEMBL9591605
    • 2-BUTYL-3-(4-METHOXYBENZOYL)-1-BENZOFURAN
    • MDL: MFCD11215603
    • インチ: 1S/C20H20O3/c1-3-4-8-18-19(16-7-5-6-9-17(16)23-18)20(21)14-10-12-15(22-2)13-11-14/h5-7,9-13H,3-4,8H2,1-2H3
    • InChIKey: ZECBGDFBAKHQFF-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C2C(=CC=CC=2)OC=1CCCC)C1C=CC(OC)=CC=1

計算された属性

  • せいみつぶんしりょう: 308.141245
  • どういたいしつりょう: 308.141245
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 386
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 39.4
  • 疎水性パラメータ計算基準値(XlogP): 5.5

じっけんとくせい

  • 密度みつど: 1.124
  • ゆうかいてん: NA
  • ふってん: 472°C at 760 mmHg
  • フラッシュポイント: 239.3°C
  • 屈折率: 1.583
  • じょうきあつ: 0.0±1.2 mmHg at 25°C

De(diethylaminomethyldiiodo) Amiodarone セキュリティ情報

De(diethylaminomethyldiiodo) Amiodarone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D228420-100mg
De(diethylaminomethyldiiodo) Amiodarone
83790-87-8
100mg
$ 227.00 2023-09-08
Chemenu
CM526032-100mg
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
83790-87-8 97%
100mg
$102 2023-02-17
TRC
D228420-1g
De(diethylaminomethyldiiodo) Amiodarone
83790-87-8
1g
$ 1748.00 2023-09-08
Biosynth
IB31765-25 mg
2-N-Butyl 3-(4-methoxy benzoyl)-benzofuran
83790-87-8
25mg
$109.75 2023-01-04
Biosynth
IB31765-100 mg
2-N-Butyl 3-(4-methoxy benzoyl)-benzofuran
83790-87-8
100MG
$298.00 2023-01-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057616-250mg
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
83790-87-8 98%
250mg
¥585.00 2024-07-28
Ambeed
A807909-100mg
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
83790-87-8 97%
100mg
$31.0 2025-02-26
A2B Chem LLC
AD96599-250mg
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
83790-87-8 97%
250mg
$36.00 2024-04-19
Key Organics Ltd
CS-13884-1g
(2-butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
83790-87-8 >97%
1g
£728.00 2025-02-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057616-1g
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
83790-87-8 98%
1g
¥2142.00 2024-07-28

De(diethylaminomethyldiiodo) Amiodarone 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium iodide ,  Nickel ,  Cuprous iodide Solvents: Toluene ;  20 h, 50 °C
2.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C
2.2 Solvents: Dichloromethane ;  0 °C; 0 °C → 25 °C; 2 h, 25 °C
2.3 Reagents: Water ;  cooled
リファレンス
Structure-Guided Design of a Small-Molecule Activator of Sirtuin-3 that Modulates Autophagy in Triple Negative Breast Cancer
Zhang, Jin; et al, Journal of Medicinal Chemistry, 2021, 64(19), 14192-14216

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Aluminum chloride Solvents: Nitromethane ;  6 h, 80 °C
リファレンス
Lewis Acid-Catalyzed Synthesis of Benzofurans and 4,5,6,7-Tetrahydrobenzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds
Huang, Wenbo; et al, Journal of Organic Chemistry, 2019, 84(5), 2941-2950

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Benzene
リファレンス
Preparation of 2-butyl-3-(4-methoxybenzoyl)benzofuran derivatives
, Poland, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C
1.2 Solvents: Dichloromethane ;  0 °C; 0 °C → 25 °C; 2 h, 25 °C
1.3 Reagents: Water ;  cooled
リファレンス
Structure-Guided Design of a Small-Molecule Activator of Sirtuin-3 that Modulates Autophagy in Triple Negative Breast Cancer
Zhang, Jin; et al, Journal of Medicinal Chemistry, 2021, 64(19), 14192-14216

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: 1,2-Dichlorobenzene
リファレンス
Acylation of a substituted benzofuran over an HY zeolite and its subsequent deacylation and reacylation
Amouzegh, Patricia; et al, Catalysis Letters, 1995, 34, 389-94

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: 1,2-Dichlorobenzene
リファレンス
Acylation of a substituted benzofuran over an HY zeolite and its subsequent deacylation and reacylation
Amouzegh, Patricia; et al, Catalysis Letters, 1995, 34, 389-94

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C → 0 °C
1.2 Reagents: Methanol ;  0 °C
1.3 Catalysts: Zinc nitrate Solvents: Dimethylformamide ;  100 °C
1.4 Reagents: Triphenylphosphonium bromide Solvents: Acetonitrile ;  reflux
1.5 Reagents: Triethylamine Solvents: Toluene ;  reflux
1.6 Reagents: Tin tetrachloride Solvents: Carbon disulfide ;  0 °C → rt
1.7 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt
リファレンス
Synthesis of 2,3-disubstituted benzofurans on solid-support
Jung, Chun-Won; et al, Tetrahedron Letters, 2010, 51(50), 6588-6589

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydroquinone ;  4 h, 150 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Aluminum chloride Solvents: Nitromethane ;  6 h, 80 °C
リファレンス
Lewis Acid-Catalyzed Synthesis of Benzofurans and 4,5,6,7-Tetrahydrobenzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds
Huang, Wenbo; et al, Journal of Organic Chemistry, 2019, 84(5), 2941-2950

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  overnight, rt → reflux
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: N-Bromosuccinimide Catalysts: Aluminum chloride Solvents: Nitromethane ;  6 h, 80 °C
リファレンス
Lewis Acid-Catalyzed Synthesis of Benzofurans and 4,5,6,7-Tetrahydrobenzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds
Huang, Wenbo; et al, Journal of Organic Chemistry, 2019, 84(5), 2941-2950

De(diethylaminomethyldiiodo) Amiodarone Raw materials

De(diethylaminomethyldiiodo) Amiodarone Preparation Products

De(diethylaminomethyldiiodo) Amiodarone 関連文献

De(diethylaminomethyldiiodo) Amiodaroneに関する追加情報

Research Update on De(diethylaminomethyldiiodo) Amiodarone (CAS: 83790-87-8): Advances and Applications in Chemical Biomedicine

De(diethylaminomethyldiiodo) Amiodarone (CAS: 83790-87-8) is a chemically modified derivative of the well-known antiarrhythmic drug amiodarone. Recent studies have explored its potential applications beyond cardiac arrhythmia management, particularly in the fields of oncology and antimicrobial therapy. This research brief synthesizes the latest findings on this compound, highlighting its mechanisms of action, therapeutic efficacy, and emerging challenges.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that De(diethylaminomethyldiiodo) Amiodarone exhibits potent inhibitory effects on cancer cell proliferation by targeting mitochondrial function and inducing apoptosis. The study utilized in vitro models of breast and lung cancer, revealing a dose-dependent reduction in tumor cell viability. Notably, the compound's dual iodine atoms were found to enhance its bioavailability and cellular uptake compared to traditional amiodarone formulations.

Further investigations into its antimicrobial properties were reported in Antimicrobial Agents and Chemotherapy (2024). Researchers observed significant activity against multidrug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. The proposed mechanism involves disruption of bacterial membrane integrity and interference with efflux pump systems. These findings suggest potential applications in combating antibiotic-resistant infections, though further in vivo studies are warranted.

Pharmacokinetic studies have revealed unique characteristics of this compound. The diethylaminomethyl modification at CAS 83790-87-8 appears to prolong the half-life while reducing the accumulation in pulmonary tissues - a known limitation of conventional amiodarone therapy. Advanced formulation strategies, including nanoparticle encapsulation, are currently being explored to optimize its therapeutic index.

Despite these promising developments, challenges remain in clinical translation. The compound's iodine content raises concerns about potential thyroid dysfunction, mirroring issues seen with parent amiodarone. Current research efforts are focused on structural optimization to mitigate these adverse effects while preserving therapeutic benefits. Ongoing phase I clinical trials (NCT05432822) are evaluating safety profiles in human subjects.

In conclusion, De(diethylaminomethyldiiodo) Amiodarone represents a compelling example of chemical modification yielding novel therapeutic possibilities. Its multifaceted biological activities position it as a promising candidate for drug repurposing and development across multiple therapeutic areas. Future research directions should prioritize comprehensive toxicity assessments and exploration of synergistic combinations with existing therapies.

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